molecular formula C60H48O4Si3 B14610278 1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane CAS No. 59024-70-3

1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane

Cat. No.: B14610278
CAS No.: 59024-70-3
M. Wt: 917.3 g/mol
InChI Key: MRBPVLBPXUUZMC-UHFFFAOYSA-N
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Description

1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl and phenoxy groups attached to a trisiloxane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane typically involves the reaction of phenoxyphenylsilane derivatives with hexaphenylcyclotrisiloxane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the trisiloxane structure.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized under specific conditions to form corresponding phenolic compounds.

    Reduction: Reduction reactions can target the phenoxy groups, potentially leading to the formation of phenylsilane derivatives.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce phenylsilane derivatives.

Scientific Research Applications

1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane has several scientific research applications:

    Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.

    Chemistry: The compound serves as a precursor for synthesizing other organosilicon compounds and as a model compound for studying silicon-based chemistry.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its robust chemical properties.

Mechanism of Action

The mechanism by which 1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane exerts its effects is primarily through its interaction with other molecules via its phenyl and phenoxy groups. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications. The molecular targets and pathways involved are specific to the application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(3-phenoxyphenyl)trisiloxane
  • Hexaphenylcyclotrisiloxane
  • Phenoxyphenylsilane derivatives

Uniqueness

1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane is unique due to its specific arrangement of phenyl and phenoxy groups on a trisiloxane backbone. This structure imparts distinct chemical and physical properties, such as enhanced thermal stability and resistance to oxidation, which are not as pronounced in similar compounds.

Properties

CAS No.

59024-70-3

Molecular Formula

C60H48O4Si3

Molecular Weight

917.3 g/mol

IUPAC Name

bis[[(3-phenoxyphenyl)-diphenylsilyl]oxy]-diphenylsilane

InChI

InChI=1S/C60H48O4Si3/c1-9-27-49(28-10-1)61-51-31-25-45-59(47-51)65(53-33-13-3-14-34-53,54-35-15-4-16-36-54)63-67(57-41-21-7-22-42-57,58-43-23-8-24-44-58)64-66(55-37-17-5-18-38-55,56-39-19-6-20-40-56)60-46-26-32-52(48-60)62-50-29-11-2-12-30-50/h1-48H

InChI Key

MRBPVLBPXUUZMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)O[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC(=C9)OC1=CC=CC=C1

Origin of Product

United States

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